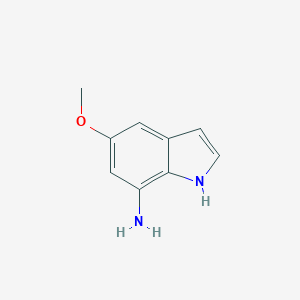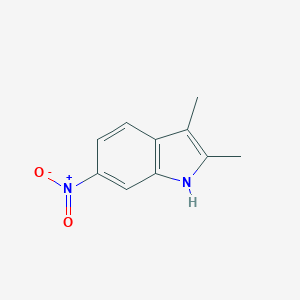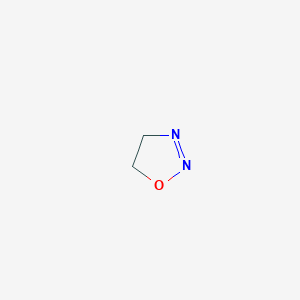
3-(Pyrrolidin-1-yl)propanoic acid hydrochloride
説明
Synthesis Analysis
The synthesis of 3-(pyrrolidin-1-yl)propanoic acid derivatives typically involves diastereoselective routes that utilize asymmetric catalysis or specific reagent interactions. For instance, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route via a rhodium-catalyzed asymmetric 1,4-addition, demonstrating the chemical versatility of pyrrolidinyl-based compounds (Procopiou et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds reveals complex interactions and bond formations. For example, the synthesis and crystal structure analysis of 3-(pyrrole-2′-carboxamido)propanoic acid highlighted its monoclinic space group and detailed hydrogen bonding, indicating the importance of structural analysis in understanding compound stability and reactivity (Zeng Xiang, 2005).
Chemical Reactions and Properties
3-(Pyrrolidin-1-yl)propanoic acid hydrochloride and its derivatives undergo various chemical reactions, including oxidative coupling and cycloadditions, showcasing their reactivity. For instance, an oxidative coupling reaction with alkanones resulted in Pd-complexes that incorporate masked dehydro-4-oxo-norvaline, demonstrating the compound's potential in complex synthesis processes (El-Abadelah et al., 2018).
Physical Properties Analysis
The physical properties of 3-(pyrrolidin-1-yl)propanoic acid hydrochloride derivatives, such as solubility and thermal stability, are crucial for their application in various fields. For example, one derivative exhibited very high solubility in saline at pH 7, indicating its potential for pharmaceutical formulations (Procopiou et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and stability under various conditions, are essential for understanding the compound's utility. The synthesis and reactivity studies of related pyrrolidine and piperidine-alkanoic acid hydrochlorides through hydrogenation and hydrochloric acid reactions provide insights into the compound's chemical behavior and potential applications (Tsui & Wood, 1979).
科学的研究の応用
In Medicinal Chemistry :
- A derivative was developed as a nonpeptidic αvβ6 integrin inhibitor for inhaled treatment of idiopathic pulmonary fibrosis. It showed high affinity, solubility, and suitable pharmacokinetic properties for nebulization (Procopiou et al., 2018).
In Organic Synthesis :
- A method for synthesizing 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid was developed, showing the compound's utility in creating complex organic structures (Zhang Dan-shen, 2009).
- Asymmetric α-2-tosylethenylation of (S)-2-(pyrrolidin-1-yl)propanoic acid esters was achieved with high enantioselectivities, indicating potential in stereoselective synthesis (Tayama et al., 2012).
In Biochemical Research :
- The chiral β-hydroxy-α-amino acid, a key intermediate in synthesizing a developmental drug, was produced using recombinant d-threonine aldolase enzymes, demonstrating the compound's role in complex biochemical pathways (Goldberg et al., 2015).
- Novel hybrid molecules derived from pyrrolidin-1-yl)propanoic acids showed promising anticonvulsant and antinociceptive activity, suggesting therapeutic applications (Kamiński et al., 2016).
In Pharmacology :
- Hydrazone compounds with a pyrrolidine moiety exhibited significant cytotoxicities towards cancer cell lines, suggesting potential in cancer therapy (Kucukoglu et al., 2018).
In Corrosion Inhibition :
- Pyrrolidine derivatives were evaluated as corrosion inhibitors for steel in sulphuric acid, indicating industrial applications (Bouklah et al., 2006).
Safety and Hazards
特性
IUPAC Name |
3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)3-6-8-4-1-2-5-8;/h1-6H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYVCFSDZYRPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997575 | |
| Record name | 3-(Pyrrolidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)propanoic acid hydrochloride | |
CAS RN |
76234-38-3, 14788-14-8 | |
| Record name | 3-(Pyrrolidin-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



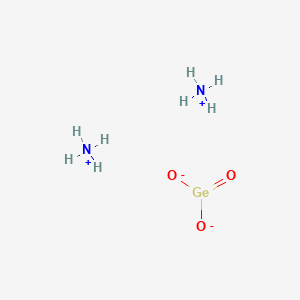
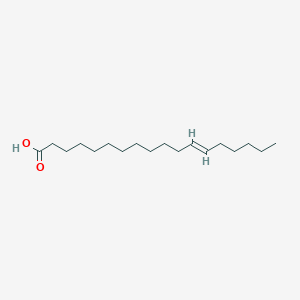
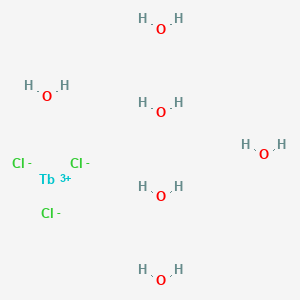
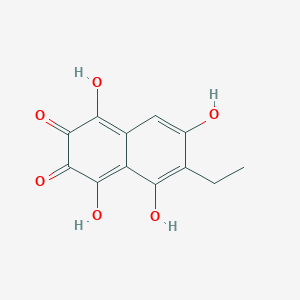
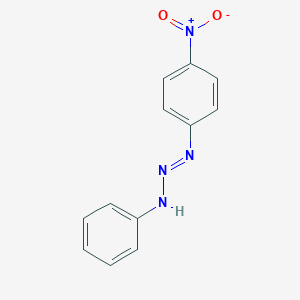
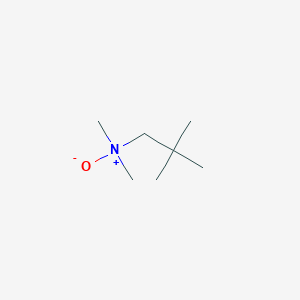
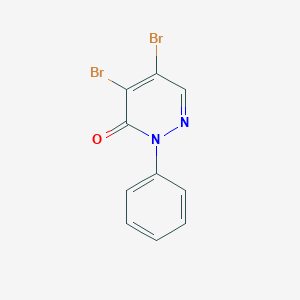

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
